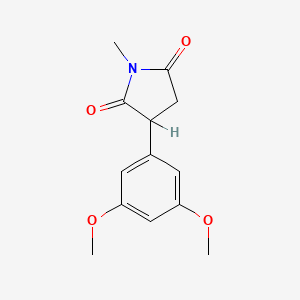![molecular formula C12H24O8 B14465990 Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate CAS No. 66470-79-9](/img/structure/B14465990.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is an organic compound with a complex structure It is a derivative of acetic acid and is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)-3-methylbutanol] under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, and the product is continuously removed, allowing for large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
科学研究应用
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate involves its interaction with various molecular targets. The hydroxy and acetate groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Glycolic acid: A simple hydroxy acid with similar functional groups.
Methyl glycolate: An ester of glycolic acid with similar chemical properties.
Hydroxyacetic acid: Another hydroxy acid with comparable reactivity.
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is unique due to its specific structure, which combines multiple functional groups in a single molecule
属性
CAS 编号 |
66470-79-9 |
|---|---|
分子式 |
C12H24O8 |
分子量 |
296.31 g/mol |
IUPAC 名称 |
acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C8H16O4.2C2H4O2/c1-6(10)12-5-7(4-9)8(2,3)11;2*1-2(3)4/h7,9,11H,4-5H2,1-3H3;2*1H3,(H,3,4) |
InChI 键 |
AZUHTEDTYGYGAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)

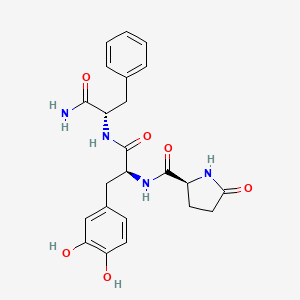
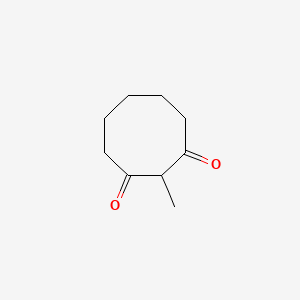
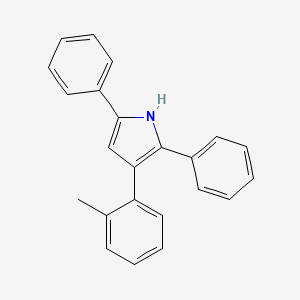
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)

![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

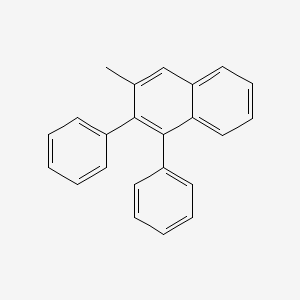
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
